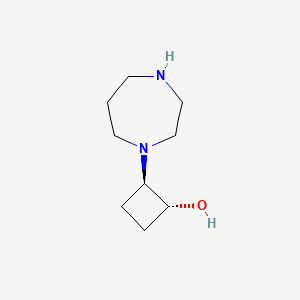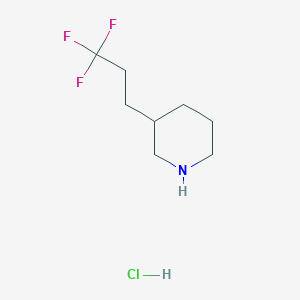![molecular formula C8H11F3N2O B1485026 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol CAS No. 2016027-32-8](/img/structure/B1485026.png)
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol
説明
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol, commonly known as TFEPP, is a compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble liquid that has been used in the synthesis of a variety of compounds and molecules, as well as in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those structurally similar to "3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol," have been extensively studied for their applications in material science and organic chemistry. For instance, Vyas et al. (2012) focused on synthesizing 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and characterized its properties, such as stability and decomposition patterns, which are crucial for its application in the pharmaceutical and agrochemical industries (Vyas et al., 2012). This research highlights the importance of understanding the chemical and physical properties of pyrazole derivatives for their potential application in creating new materials and compounds.
Catalytic Activities
Research by Zhang et al. (2007) on dicopper(II) complexes derived from pyrazole-based ligands emphasizes the catalytic potential of these compounds in oxidation reactions, demonstrating their utility in mimicking the functional properties of biological enzymes (Zhang et al., 2007). Such studies open pathways for the application of pyrazole derivatives in catalysis, potentially offering environmentally friendly alternatives to traditional catalysts.
Antimicrobial Activities
The environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity, as explored by Shelke et al. (2007), present an application of pyrazole derivatives in developing new antimicrobial agents. Their research demonstrates the compounds' effectiveness against a range of microbial strains, suggesting their potential in addressing antibiotic resistance (Shelke et al., 2007).
Photophysical Applications
The mechanoluminescent and OLED efficiency of Pt(II) phosphors bearing pyrazolate chelates, as reported by Huang et al. (2013), showcases the application of pyrazole derivatives in developing new materials for optoelectronic devices. Their findings on the photophysical properties and device applications of these compounds suggest significant potential in enhancing OLED performance and efficiency (Huang et al., 2013).
作用機序
Target of Action
The primary target of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is the Oxysterols receptor LXR-beta . This receptor is a member of the nuclear receptor family of transcription factors and plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .
Mode of Action
It is known to interact with the oxysterols receptor lxr-beta . The interaction between the compound and its target may lead to changes in the receptor’s activity, potentially influencing the regulation of genes involved in lipid metabolism .
Biochemical Pathways
Given the compound’s interaction with the oxysterols receptor lxr-beta, it is likely to influence pathways related to lipid metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with the oxysterols receptor lxr-beta, it is likely to influence the regulation of genes involved in lipid metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . Proper storage and handling are necessary to maintain the compound’s stability and efficacy .
生化学分析
Biochemical Properties
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This interaction occurs through competitive inhibition, where this compound competes with the substrate for the active site of the enzyme. Additionally, it forms complexes with Lewis bases such as tetrahydrofuran (THF) and pyridine through hydrogen bonding .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to regulate cholesterol uptake by binding to specific oligonucleotide sequences . This regulation can impact gene expression related to cholesterol metabolism and transport.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds preferentially to double-stranded oligonucleotide direct repeats with a consensus half-site sequence, influencing gene expression . Additionally, its competitive inhibition of alcohol dehydrogenase highlights its role in enzyme inhibition . These interactions at the molecular level contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects have been observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with alcohol dehydrogenase affects the metabolic flux of alcohols . Additionally, its influence on cholesterol uptake and metabolism highlights its role in lipid metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-13-5-7(4-12-13)2-1-3-14/h4-5,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXZQGAMZZZQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)
![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)
![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)
![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)
![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484963.png)

![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)